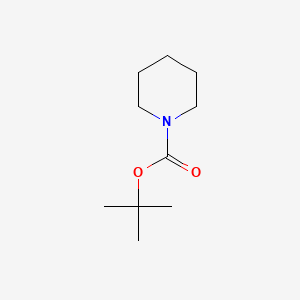

1-Boc-piperidine

Overview

Description

1-Boc-piperidine, also known as N-(tert-Butoxycarbonyl)piperidine, is a laboratory chemical . It is used in the preparation of pharmaceutical compounds and plays a significant role in the synthesis of bromodomain inhibitors as well as HepG2 cell cycle inhibitors used in anti-tumor therapy .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A specific synthesis method for (S)-1-Boc-3-hydroxypiperidine involves reacting (S)-3-hydroxy piperidine and dichloromethane with sodium carbonate and Bis (tert-butoxycarbonyl)oxide .

Molecular Structure Analysis

The molecular formula of 1-Boc-piperidine is C10H19NO2 .

Chemical Reactions Analysis

1-Boc-piperidine is widely used to convert ketones to enamines . Enamines derived from piperidine are substrates in the Stork enamine alkylation reaction . Upon treatment with calcium hypochlorite, piperidine converts to N-chloropiperidine, a chloramine with the formula C5H10NCl .

Physical And Chemical Properties Analysis

1-Boc-piperidine has a molecular weight of 185.26 . It has a density of 0.964 g/mL at 25 °C .

Scientific Research Applications

Drug Design and Synthesis

Piperidines, including 1-Boc-piperidine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Applications

Piperidine derivatives are being utilized as anticancer agents . They have shown promising results in the treatment of various types of cancers .

Antiviral Applications

1-Boc-piperidine is used in the synthesis of M-tropic (R5) HIV-1 replication inhibitors . This makes it a valuable compound in the research and development of antiviral drugs .

Antimalarial Applications

Piperidine derivatives are also being utilized as antimalarial agents . They have shown potential in the treatment and prevention of malaria .

Antimicrobial and Antifungal Applications

Piperidine derivatives, including 1-Boc-piperidine, are used in the development of antimicrobial and antifungal agents . They have shown effectiveness against a variety of microbial and fungal infections .

Treatment of Type II Diabetes

1-Boc-piperidine is used as a reactant for the synthesis of selective GPR119 agonists for type II diabetes . This highlights its importance in the field of endocrinology and metabolic diseases .

HDAC Inhibitors

1-Boc-piperidine is used in the synthesis of HDAC inhibitors . HDAC inhibitors are a class of compounds that have a variety of therapeutic uses, including cancer treatment .

Selective 5-HT6 Antagonists

1-Boc-piperidine is also used in the synthesis of selective 5-HT6 antagonists . 5-HT6 antagonists have potential therapeutic applications in conditions like Alzheimer’s disease, schizophrenia, and obesity .

Mechanism of Action

Target of Action

1-Boc-piperidine, also known as N-Boc-piperidine or N-Boc-tetrahydropyridine, is a piperidine derivative . GPR119 is a G protein-coupled receptor that is expressed in pancreatic β-cells and intestinal L cells, and it plays a crucial role in glucose-stimulated insulin secretion .

Mode of Action

As a precursor in the synthesis of gpr119 agonists, it is likely that the compound or its derivatives bind to the gpr119 receptor, leading to a series of intracellular events .

Biochemical Pathways

Given its role in the synthesis of GPR119 agonists, it may indirectly influence the signaling pathways associated with this receptor . GPR119 is involved in the regulation of glucose homeostasis, so the activation of this receptor could impact metabolic pathways related to glucose utilization .

Result of Action

The mechanism of action behind these effects remains to be characterized .

Safety and Hazards

1-Boc-piperidine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

Future Directions

Piperidines, including 1-Boc-piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

tert-butyl piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCNHUCCQJMSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426618 | |

| Record name | 1-Boc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-piperidine | |

CAS RN |

75844-69-8 | |

| Record name | 1,1-Dimethylethyl 1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75844-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinecarboxylic acid, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-Boc-piperidine compare to other compounds in terms of its synthesis and application in producing chiral amines?

A2: 1-Boc-piperidine serves as a crucial starting material in synthesizing chiral amines, particularly (S)-(+)-3-amino-1-Boc-piperidine [, ]. This synthesis, facilitated by immobilized ω-transaminases, offers a more sustainable and efficient one-step approach compared to traditional multi-step methods [].

Q2: Can 1-Boc-piperidine be chemically modified to improve its efficacy in specific applications?

A3: Yes, research has shown that modifying 1-Boc-piperidine through processes like incorporating it into N(2)-alkylated 1,2,3-triazole hybrids [] or utilizing it in the synthesis of (R)-3-benzylamino-1-Boc-piperidine through imine reductase engineering [], can enhance its efficacy for specific applications.

Q3: Are there any established protocols for large-scale production of compounds derived from 1-Boc-piperidine?

A4: Yes, researchers have successfully demonstrated the synthesis of (R)-3-benzylamino-1-Boc-piperidine on a hectogram scale using an engineered imine reductase, highlighting its potential for industrial-scale production [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-[2-[4-Benzoyl-2-(3,4-difluorophenyl)morpholin-2-yl]ethyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea](/img/structure/B1242166.png)

![1-[8-[2-(dimethylamino)ethyl]naphthalen-2-yl]-N-methylmethanesulfonamide](/img/structure/B1242167.png)

![(6S)-6-[6-[2-(3,5-dihydroxyphenyl)ethylamino]hexyl-propylamino]-5,6,7,8-tetrahydronaphthalene-1,2-diol](/img/structure/B1242173.png)

![N-[2,4-dichlorobenzoyl]phenylsulfonamide](/img/structure/B1242183.png)

![[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1242190.png)